molecular formula C22H25N3O2 B5437978 1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one

1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one

Cat. No. B5437978
M. Wt: 363.5 g/mol
InChI Key: OSHFOOLKVUYLRE-UHFFFAOYSA-N
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Description

1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one, also known as P7C3, is a small molecule that has shown promising results in the field of neuroprotection. It was discovered in 2010 by a team of scientists led by Andrew Pieper at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous studies investigating its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one is not fully understood, but it is thought to involve the activation of a cellular pathway known as the nicotinamide adenine dinucleotide (NAD) salvage pathway. This pathway is involved in the production of NAD, a molecule that plays a key role in cellular metabolism and energy production. By activating this pathway, this compound may enhance the survival and function of neurons, as well as stimulate the production of new neurons.
Biochemical and Physiological Effects
Studies have shown that this compound can protect neurons from a variety of insults, including oxidative stress, excitotoxicity, and mitochondrial dysfunction. It has also been shown to improve cognitive function and memory in animal models. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of 1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one is that it is a small molecule that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize the dose and duration of treatment.

Future Directions

There are several potential future directions for research on 1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one. One area of interest is the development of more potent and selective analogs of this compound that can target specific subtypes of neurons. Another area of interest is the investigation of the long-term effects of this compound treatment, particularly in terms of its potential to promote neurogenesis and enhance cognitive function. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one involves several steps, starting from commercially available starting materials. The key intermediate is the pyridine derivative, which is obtained through a series of reactions involving coupling, reduction, and cyclization. The final step involves the addition of a piperidine moiety to the pyridine ring, followed by the formation of the pyrrolidinone ring. The overall yield of the synthesis is around 5%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one has been shown to have neuroprotective effects in a variety of animal models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has also been shown to enhance neurogenesis, the process by which new neurons are generated in the brain. This suggests that this compound may have potential applications in the treatment of a wide range of neurological disorders.

properties

IUPAC Name

1-[[1-(6-phenylpyridine-3-carbonyl)piperidin-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-21-7-4-12-25(21)16-17-10-13-24(14-11-17)22(27)19-8-9-20(23-15-19)18-5-2-1-3-6-18/h1-3,5-6,8-9,15,17H,4,7,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHFOOLKVUYLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2CCN(CC2)C(=O)C3=CN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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